![molecular formula C13H28O6 B14248552 Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol CAS No. 313692-16-9](/img/structure/B14248552.png)
Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol is a chemical compound with the molecular formula C10H22O5. This compound is known for its unique structure, which includes multiple ether linkages and a hydroxyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol typically involves the reaction of 1,3-propanediol with ethoxypropyl chloride in the presence of a base to form 1-(3-ethoxypropoxy)propan-1-ol. This intermediate is then reacted with acetic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a solvent for various reactions.
Biology: In the study of enzyme kinetics and as a stabilizer for biological samples.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of polymers and as a plasticizer.
Mécanisme D'action
The mechanism of action of acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ether linkages provide flexibility to the molecule, allowing it to interact with different substrates and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Ethoxypropoxy)-1-propanol: Similar structure but lacks the acetic acid moiety.
Propan-1-ol: A simpler alcohol with fewer ether linkages.
Ethoxypropyl acetate: Contains similar functional groups but different overall structure.
Uniqueness
Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol is unique due to its combination of multiple ether linkages and a hydroxyl group, which imparts distinctive chemical properties and reactivity. This makes it valuable in various applications where such properties are desired .
Propriétés
Numéro CAS |
313692-16-9 |
|---|---|
Formule moléculaire |
C13H28O6 |
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol |
InChI |
InChI=1S/C11H24O4.C2H4O2/c1-3-11(12)15-10-6-9-14-8-5-7-13-4-2;1-2(3)4/h11-12H,3-10H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
FJFLKLWRQGSFNB-UHFFFAOYSA-N |
SMILES canonique |
CCC(O)OCCCOCCCOCC.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)
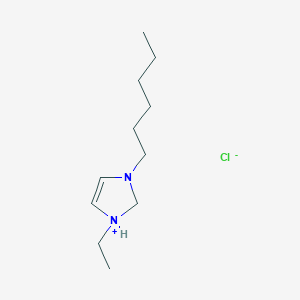
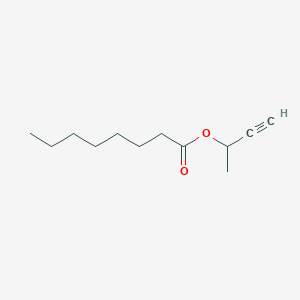

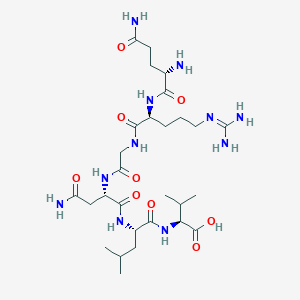
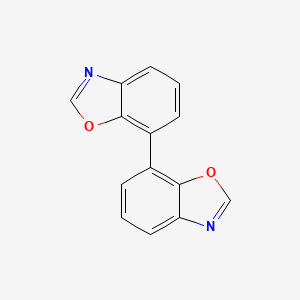

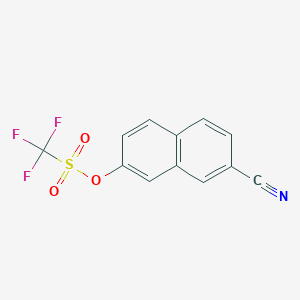
![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-methylamino]propan-1-one;hydrochloride](/img/structure/B14248525.png)
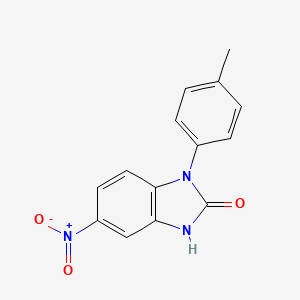
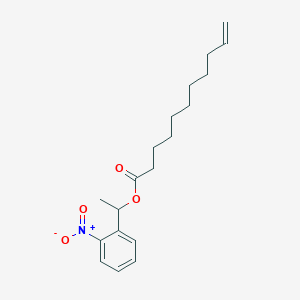
![[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14248548.png)

